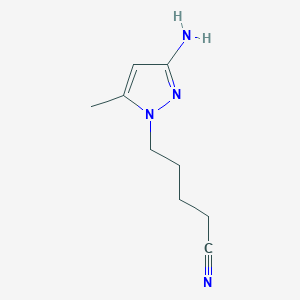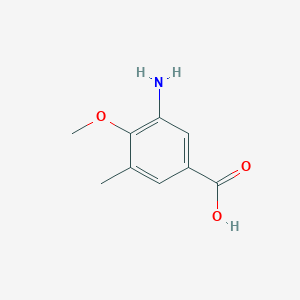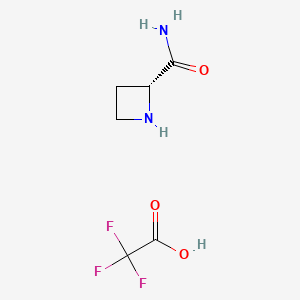
(2R)-azetidine-2-carboxamide,trifluoroaceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-azetidine-2-carboxamide,trifluoroaceticacid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound consists of an azetidine ring, which is a four-membered nitrogen-containing ring, and a carboxamide group, combined with trifluoroacetic acid. The presence of trifluoroacetic acid imparts distinct chemical characteristics, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-azetidine-2-carboxamide,trifluoroaceticacid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, starting from a suitable amino acid derivative, cyclization can be achieved using reagents like phosphorus oxychloride (POCl3) under controlled conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions. This involves reacting the azetidine ring with an appropriate amine source, such as ammonia or an amine derivative, in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Addition of Trifluoroacetic Acid: The final step involves the introduction of trifluoroacetic acid. This can be achieved by reacting the intermediate compound with trifluoroacetic anhydride or trifluoroacetic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-azetidine-2-carboxamide,trifluoroaceticacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into simpler components.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols)
Hydrolysis: Aqueous acids (e.g., hydrochloric acid), aqueous bases (e.g., sodium hydroxide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
(2R)-azetidine-2-carboxamide,trifluoroaceticacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications. Its ability to form stable complexes with biomolecules makes it a useful tool in molecular biology.
Medicine: Research into potential therapeutic applications includes exploring its role as a drug candidate for various diseases. Its unique properties may offer advantages in drug design and development.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of (2R)-azetidine-2-carboxamide,trifluoroaceticacid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-azetidine-2-carboxylic acid: Similar in structure but lacks the trifluoroacetic acid component.
(2S)-azetidine-2-carboxamide: A stereoisomer with different spatial arrangement of atoms.
(2R)-pyrrolidine-2-carboxamide: Contains a five-membered ring instead of a four-membered azetidine ring.
Uniqueness
(2R)-azetidine-2-carboxamide,trifluoroaceticacid is unique due to the presence of both the azetidine ring and trifluoroacetic acid. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C6H9F3N2O3 |
|---|---|
Poids moléculaire |
214.14 g/mol |
Nom IUPAC |
(2R)-azetidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H8N2O.C2HF3O2/c5-4(7)3-1-2-6-3;3-2(4,5)1(6)7/h3,6H,1-2H2,(H2,5,7);(H,6,7)/t3-;/m1./s1 |
Clé InChI |
WASCSDXVCPCSGM-AENDTGMFSA-N |
SMILES isomérique |
C1CN[C@H]1C(=O)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
C1CNC1C(=O)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5'-Chloro-[2,2'-bithiophene]-5-carboxylic acid](/img/structure/B13525767.png)
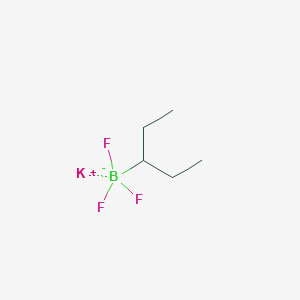
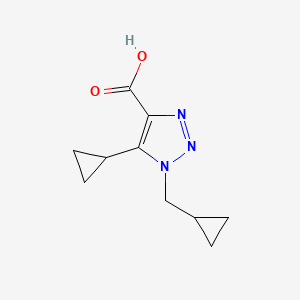

![1-methyl-5H,6H,7H-cyclopenta[c]pyridin-3-olhydrochloride](/img/structure/B13525793.png)

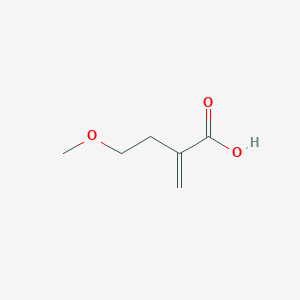
![2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid](/img/structure/B13525810.png)
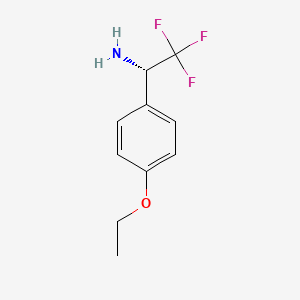
![(1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carbonitrile](/img/structure/B13525818.png)

